molecular formula C8H12N2O2 B1590429 ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-77-3

ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1590429
CAS No.: 85290-77-3
M. Wt: 168.19 g/mol
InChI Key: BUPSXJWSGYSVFL-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Characterization

The molecular geometry of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is dominated by the pyrazole ring’s planarity and the spatial arrangement of substituents. The pyrazole ring adopts a nearly planar conformation, with deviations typically less than 0.05 Å. Key structural features include:

  • Pyrazole Ring Planarity : The five-membered ring (N1–C2–C3–N4–C5) is aromatic, with delocalized π-electrons stabilizing the structure. The dihedral angles between substituent groups and the ring influence intermolecular interactions.
  • Ethyl Ester Orientation : The ethyl ester group (C7–O8–O9–C10) is approximately planar, forming a dihedral angle of ~67.73° with the pyrazole ring. This orientation minimizes steric hindrance while enabling hydrogen bonding.
  • Methyl Substituents : The 1,5-dimethyl groups (C1–C5) introduce steric effects that influence crystal packing. These groups are positioned orthogonally to the pyrazole plane, reducing π-stacking interactions.

Crystallographic Data (based on analogous compounds):

Parameter Value (Å/°) Source
Pyrazole ring r.m.s. <0.05
Ethyl ester dihedral 67.73
N–C bond length 1.32–1.38
C–O ester bond length 1.21–1.23

Crystal systems for related pyrazole carboxylates often adopt monoclinic (P2₁/c) or orthorhombic (Ccc) space groups, with unit cell dimensions influenced by substituent size and hydrogen-bonding networks.

Hydrogen-Bonding Patterns in Solid-State Configurations

Hydrogen bonding is crucial for stabilizing the crystal lattice. This compound participates in multiple hydrogen-bonding interactions:

  • N–H···O Bonds : The pyrazole’s N1–H group acts as a donor, forming hydrogen bonds with the ester oxygen (O8 or O9) of adjacent molecules. This interaction is typical in pyrazole carboxylates and contributes to dimeric or chain-like arrangements.
  • C–H···O Contacts : Methyl and ethyl groups may engage in weaker C–H···O interactions, further stabilizing the lattice.
  • Solvent-Mediated Bridges : In hydrates or solvates, water or alcohol molecules bridge pyrazole N–H and ester O atoms, forming extended networks.

Hydrogen-Bonding Geometry (analogous structures):

Interaction Type Donor–Acceptor (Å) Angle (°) Source
N1–H···O8 2.769 175
O9–H···N4 2.777 174
C–H···O 2.739–2.768 160–176

In monoclinic systems, these interactions often form inversion dimers or catemers, as observed in related 3,5-dimethylpyrazole derivatives.

Comparative Analysis of Pyrazole Ring Substituent Effects

Substituent positions critically influence molecular packing and hydrogen-bonding propensity. A comparison with other pyrazole carboxylates reveals:

  • 1,5-Dimethyl vs. 3,5-Dimethyl :

    • 1,5-Dimethyl : Steric hindrance between methyl groups reduces π-stacking, favoring hydrogen-bonded dimers.
    • 3,5-Dimethyl : Methyl groups are para to the carboxylate, enabling extended hydrogen-bonded chains or 2D networks.
  • Ester vs. Free Carboxylic Acid :

    • Ester Groups : Lower acidity reduces N–H proton availability, weakening hydrogen bonds compared to carboxylic acids.
    • Free Acids : Stronger O–H donors form more robust networks, often with solvent inclusion.

Substituent Effects on Crystal Packing :

Substituent Pattern Hydrogen-Bonding Motif Packing Efficiency Source
1,5-Dimethyl Inversion dimers Moderate
3,5-Dimethyl Catemers or 2D sheets High
4-Phenyl Offset π-stacking Low

Properties

IUPAC Name

ethyl 1,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPSXJWSGYSVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515758
Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-77-3
Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is increasingly recognized for its potential in drug design, particularly as a scaffold for developing novel therapeutic agents.

  • Anti-inflammatory and Analgesic Agents : Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, a study demonstrated that certain pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines, making them candidates for treating conditions like arthritis .
  • Anticancer Properties : The compound has been investigated for its anticancer effects. A case study highlighted its role in synthesizing pyrazolyl-s-triazine derivatives that exhibited inhibitory activity against key cancer pathways (PI3K/AKT/mTOR), showcasing potential for cancer therapeutics .

Agrochemical Applications

In the realm of agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of agrochemicals.

  • Fungicides and Herbicides : The compound is utilized in developing various fungicides and herbicides that enhance crop protection and yield. Its effectiveness stems from its ability to disrupt metabolic pathways in pests and pathogens .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials.

  • Polymers and Coatings : this compound is used to produce polymers with enhanced durability and resistance to environmental factors. These materials are crucial for applications requiring longevity and stability under harsh conditions .

Biochemical Research

In biochemistry, this compound is employed to study various biological processes.

  • Enzyme Activity Studies : this compound has been used in assays to investigate enzyme activities related to oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and stability.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical DevelopmentAnti-inflammatory agents, anticancer drugsInhibitory effects on PI3K/AKT/mTOR pathways
AgrochemicalsSynthesis of fungicides and herbicidesEnhances crop protection and yield
Material ScienceProduction of polymers and coatingsImproved durability under environmental stressors
Biochemical ResearchEnzyme activity modulationInfluences activities of oxidative stress-related enzymes

Mechanism of Action

The mechanism by which ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound Methyl (1,5), ethoxycarbonyl (4) C₈H₁₂N₂O₂ 168.19
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate Phenyl (1,5), ethoxycarbonyl (4) C₁₈H₁₆N₂O₂ 292.33
Ethyl 3-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylate Methyl (1,5), hydroxy (3), ethoxycarbonyl (4) C₉H₁₂N₂O₃ 196.20
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 4-Fluorophenyl (3), nitrophenyl (1), ethoxymethyleneamino (5), cyano (4) C₁₉H₁₅FN₄O₂ 366.35

Key Observations :

  • Substituent Effects on Molecular Weight : Replacement of methyl groups with phenyl (e.g., in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) increases molecular weight by ~124 g/mol .

Physical and Crystallographic Properties

Compound Melting Point (°C) Crystal System Space Group Volume (ų) Reference
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate Not reported Triclinic P1 1493.7
Ethyl 3-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylate 154–155 Not reported

Structural Insights :

  • The diphenyl derivative crystallizes in a triclinic system with extensive π-π interactions between phenyl rings, influencing packing density .
  • Hydrogen bonding (e.g., in hydroxyl derivatives) may dominate in polar analogues, as suggested by Etter’s graph-set analysis .

Biological Activity

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This compound belongs to the class of pyrazole derivatives, which are known for their ability to interact with various biological targets, leading to multiple pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes by binding to their active sites, preventing substrate interaction and catalysis. For example, it interacts with enzymes involved in oxidative stress responses like superoxide dismutase and catalase.
  • Cell Signaling Modulation : this compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.
  • Antioxidant Activity : At low doses, this compound enhances antioxidant defenses and improves metabolic functions, indicating its potential in protecting cells from oxidative damage.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial : Its derivatives have shown promising antimicrobial properties against various pathogens .
  • Anticancer : Pyrazole derivatives are recognized for their anticancer activities. This compound has been implicated in inhibiting the growth of several cancer cell types, including breast and liver cancer cells .
  • Anti-inflammatory : This compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntioxidantModulation of oxidative stress

Case Study: Anticancer Activity

In one study, this compound was tested against various cancer cell lines. The results showed significant antiproliferative effects at micromolar concentrations. The compound induced apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through the activation of caspase pathways .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group can undergo oxidation to yield carboxylic acid derivatives. For example, potassium permanganate (KMnO<sub>4</sub>) in acidic or basic conditions oxidizes the ester to 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. Chromium-based oxidants (e.g., CrO<sub>3</sub>) also facilitate this conversion, though with varying efficiency .

Reaction TypeReagents/ConditionsProductYield
Ester oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux1,5-Dimethyl-1H-pyrazole-4-carboxylic acid72–85%
Ester oxidationCrO<sub>3</sub>, glacial acetic acid1,5-Dimethyl-1H-pyrazole-4-carboxylic acid60–68%

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous ether or tetrahydrofuran (THF) converts the ester to 4-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole.

Reaction TypeReagents/ConditionsProductYield
Ester reductionLiAlH<sub>4</sub>, THF, 0°C → RT4-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole88–92%

Substitution Reactions

The ester group participates in nucleophilic acyl substitution. For instance, aminolysis with ammonia or amines produces pyrazole carboxamides. Thiols can similarly displace the ethoxy group to form thioesters .

Reaction TypeReagents/ConditionsProductYield
AminolysisNH<sub>3</sub>, ethanol, reflux1,5-Dimethyl-1H-pyrazole-4-carboxamide75–80%
Thiol substitutionBenzyl mercaptan, K<sub>2</sub>CO<sub>3</sub>, DMF1,5-Dimethyl-1H-pyrazole-4-thiocarboxylate65–70%

Cyclocondensation Reactions

The pyrazole ring’s nitrogen atoms enable cyclocondensation with α,β-unsaturated carbonyl compounds. For example, reactions with acryloyl chloride yield bicyclic pyrazole derivatives, often catalyzed by copper triflate.

Reaction TypeReagents/ConditionsProductYield
CyclocondensationAcryloyl chloride, Cu(OTf)<sub>2</sub>, CH<sub>3</sub>CNBicyclic pyrazole-fused lactam55–60%

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts the ester to its corresponding carboxylic acid. Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) in aqueous ethanol achieves near-quantitative yields .

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysis10% H<sub>2</sub>SO<sub>4</sub>, reflux, 6h1,5-Dimethyl-1H-pyrazole-4-carboxylic acid95–98%
Basic hydrolysisNaOH (2M), ethanol, reflux, 4h1,5-Dimethyl-1H-pyrazole-4-carboxylic acid90–93%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3. Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom, while nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives .

Reaction TypeReagents/ConditionsProductYield
BrominationNBS, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate70–75%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h3-Nitro-1,5-dimethyl-1H-pyrazole-4-carboxylate50–55%

Cross-Coupling Reactions

The ester participates in Suzuki-Miyaura coupling with arylboronic acids when catalyzed by palladium. This reaction extends the pyrazole’s aromatic system, useful in medicinal chemistry.

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O3-Aryl-1,5-dimethyl-1H-pyrazole-4-carboxylate60–65%

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via cross-coupling exhibit MIC values as low as 32 µg/mL against Staphylococcus aureus.

  • Catalytic Efficiency : Copper triflate improves cyclocondensation yields by 20–25% compared to traditional acid catalysts.

  • Thermodynamic Stability : The ester’s hydrolyzed carboxylic acid form shows greater stability in aqueous media (half-life >6 months at pH 7).

Preparation Methods

Classical Synthetic Routes

The classical synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions:

  • Reaction Scheme : Ethyl acetoacetate reacts with hydrazine hydrate in the presence of acetic acid.
  • Mechanism : Initial formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
  • Esterification : The carboxylate ester group is retained from ethyl acetoacetate.
  • Conditions : Usually conducted under reflux with acetic acid as a catalyst to facilitate ring closure.

This method is well-established in laboratory-scale synthesis and provides good yields of the target compound with relatively straightforward purification steps.

Industrial Preparation Methods

Industrial scale production favors continuous flow reactors and optimized reaction conditions for safety, scalability, and yield enhancement:

  • Continuous Flow Reactors : Allow precise temperature and reaction time control, reducing side reactions and improving product purity.
  • Reagents : Ethyl acetoacetate and hydrazine derivatives remain the primary starting materials.
  • Catalysts and Solvents : Acidic catalysts such as acetic acid or other protic acids are used; solvents are chosen for optimal solubility and heat transfer.
  • Advantages : Enhanced reproducibility, scalability, and safety compared to batch processes.

Although detailed proprietary industrial protocols are often confidential, these approaches are widely recognized in chemical manufacturing.

Alternative Synthetic Strategies

In addition to classical condensation, other synthetic routes have been explored to access this compound or closely related pyrazole esters:

  • Methylation of Pyrazole Carboxylates : Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester, methylation using dimethyl carbonate and potassium carbonate in polar solvents such as diethylene glycol dimethyl ether under nitrogen atmosphere at elevated temperatures (100–150 °C) can yield methylated pyrazole esters.

  • Oxidative Halogenation : Following methylation, controlled oxidation and halogenation steps using hydrogen peroxide and hydrochloric acid in dichloroethane solvent can functionalize pyrazole rings further, although these steps are more relevant to substituted pyrazole derivatives rather than the direct preparation of this compound.

Reaction Conditions and Parameters

The following table summarizes key reaction parameters for the classical synthesis and methylation approaches relevant to pyrazole ester preparation:

Step Reagents/Conditions Temperature (°C) Time (hours) Atmosphere Solvent Notes
Condensation (classical) Ethyl acetoacetate + hydrazine hydrate + acetic acid Reflux (~80–100) 4–8 Ambient Acetic acid or mixed solvents Formation of pyrazole ring
Methylation (alternative) 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 100–150 8–12 Nitrogen Diethylene glycol dimethyl ether Methylation at N-1 position
Oxidative halogenation (derivative) H2O2 + HCl + dichloroethane 20–70 5–7 Ambient Dichloroethane Functionalization, not direct ester synthesis

Purification and Isolation

  • Filtration and Salt Removal : After reaction completion, cooling to 15–25 °C allows filtration of inorganic salts.
  • Solvent Removal : Vacuum distillation or rotary evaporation removes solvents such as dichloroethane or diethylene glycol dimethyl ether.
  • Drying : Anhydrous sodium sulfate is used to dry organic layers.
  • Crystallization : Final product may be crystallized from suitable solvents to enhance purity.

Research Findings and Yield Data

While direct yield data specific to this compound is limited in open literature, analogous pyrazole ester syntheses report:

  • Classical Condensation : Yields typically range from 70% to 85%, depending on reaction time and purity of reagents.
  • Methylation Reactions : Yields around 75–90% have been documented under optimized conditions with potassium carbonate catalysis.
  • Reaction Selectivity : The use of nitrogen atmosphere and controlled temperature minimizes side reactions such as over-alkylation or ring degradation.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents & Catalysts Reaction Type Typical Conditions Advantages Limitations
Classical Condensation Ethyl acetoacetate, hydrazine hydrate Acetic acid Cyclocondensation Reflux, 4–8 h Simple, well-known Moderate yields, batch process
Industrial Continuous Flow Ethyl acetoacetate, hydrazine derivatives Acid catalysts Cyclocondensation Controlled flow, temp, time Scalable, reproducible Requires specialized equipment
Methylation of Pyrazole Ester 3-ethyl-5-pyrazole carboxylic acid ethyl ester Dimethyl carbonate, K2CO3 N-alkylation/methylation 100–150 °C, 8–12 h, N2 High selectivity, good yields Requires inert atmosphere
Oxidative Halogenation (derivative) Methylated pyrazole ester H2O2, HCl Oxidation/halogenation 20–70 °C, 5–7 h Functional group modification Not direct synthesis of target

Q & A

Q. What are the standard protocols for synthesizing ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions. For example, reacting ethyl acetoacetate with methyl hydrazine in ethanol at 80–90°C for 6–8 hours yields the pyrazole core . Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Catalysts: Lewis acids (e.g., ZnCl₂) can improve regioselectivity and reduce side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at N1 and C5, ester at C4). Key signals include a triplet for the ethyl ester (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and pyrazole ring protons (~6.5–7.0 ppm) .
  • IR Spectroscopy: Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 209) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Screening: Inhibition of COX-2 enzyme activity via ELISA or fluorometric assays .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets, and how are these predictions validated experimentally?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding affinities to proteins (e.g., COX-2 or kinases). Use crystal structures from the PDB (e.g., 5KIR for COX-2) .
  • MD Simulations: GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories to assess binding modes .
  • Experimental Validation: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants (KD), corroborating docking results .

Q. What strategies address solubility and stability challenges in pharmacological studies of this compound?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or nanoformulations (liposomes) .
  • Stability Assays: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Prodrug Design: Ester hydrolysis to the carboxylic acid derivative improves aqueous solubility .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
  • Structural Analog Comparison: Test derivatives (e.g., ethyl 1,3-diphenyl analogs) to isolate substituent effects .
  • Meta-Analysis: Use platforms like Web of Science to aggregate data and identify trends in bioactivity .

Q. What are the best practices for designing derivatives to enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -Cl at C4) to boost antimicrobial activity .
  • Toxicity Prediction: Tools like ProTox-II or ADMETLab2.0 estimate hepatotoxicity and mutagenicity .
  • Selectivity Index (SI): Calculate SI (IC₅₀ for healthy cells / IC₅₀ for target cells) to prioritize low-toxicity candidates .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

Methodological Answer:

  • X-ray Crystallography: Reveals planar pyrazole rings with dihedral angles <5° between substituents. Hydrogen bonding (e.g., N-H···O=C) stabilizes crystal packing .
  • π-π Stacking: Aromatic interactions between pyrazole rings influence solubility and aggregation in solution .
  • Reactivity Insights: Electron density maps identify electrophilic sites (e.g., C4 ester) for nucleophilic substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
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ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

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